4-acetamido-N-(2-(2,4,6-trimethylphenylsulfonamido)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

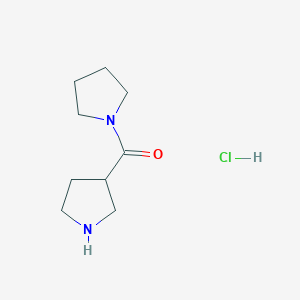

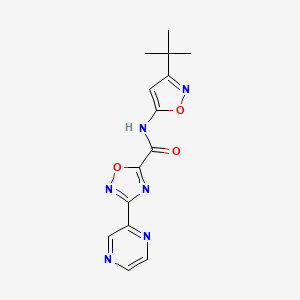

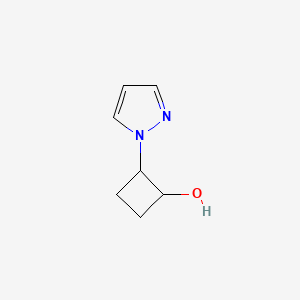

4-acetamido-N-(2-(2,4,6-trimethylphenylsulfonamido)ethyl)benzamide, also known as TMB-8, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of intracellular calcium release, and its mechanism of action has been extensively studied.

Applications De Recherche Scientifique

Antimalarial and Antiviral Applications

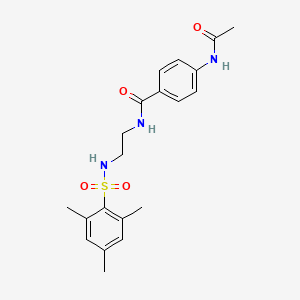

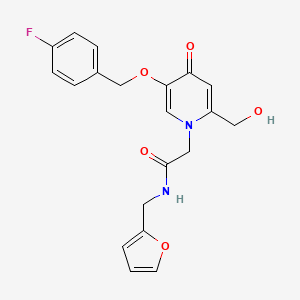

Sulfonamide derivatives have been explored for their potential in treating infectious diseases, such as malaria and COVID-19. A study demonstrated that certain sulfonamide compounds exhibit significant antimalarial activity, with one compound showing exceptional efficacy due to the presence of a quinoxaline moiety. Moreover, these compounds were tested against COVID-19 targets, revealing promising binding energy, suggesting their potential role in combating COVID-19 through molecular docking studies (Fahim & Ismael, 2021).

Cardiac Electrophysiological Activity

Research on N-substituted imidazolylbenzamides or benzene-sulfonamides has shown that these compounds possess potent electrophysiological activity in cardiac models, comparable to known class III agents. This indicates their potential in treating arrhythmias, offering a new avenue for cardiac drug development (Morgan et al., 1990).

Anticoccidial Activity

Sulfonamide derivatives have also been found to exhibit anticoccidial activity, which is crucial for treating parasitic infections in poultry. Studies have identified 2-substituted PABAs, particularly those with alkoxy, alkylthio, and alkylamino groups, as potent anticoccidial agents (Rogers et al., 1964).

Enzyme Inhibition for Drug Discovery

The inhibition of carbonic anhydrases by aromatic sulfonamide inhibitors represents another significant application. These inhibitors have shown efficacy against several isoenzymes, highlighting their potential in designing drugs for conditions like glaucoma, epilepsy, and cancer (Supuran et al., 2013).

Mécanisme D'action

Target of Action

The primary target of 4-acetamido-N-(2-(2,4,6-trimethylphenylsulfonamido)ethyl)benzamide, also known as Tacedinaline, is Histone Deacetylase 1 (HDAC1) . HDAC1 is an enzyme that plays a crucial role in the regulation of gene expression. It removes acetyl groups from histones, leading to the condensation of chromatin and suppression of gene transcription .

Mode of Action

Tacedinaline acts as a selective inhibitor of HDAC1 . It binds to the enzyme and inhibits its activity, leading to an increase in the acetylation of histones . This results in the relaxation of chromatin and enhanced gene transcription . The IC50 value for HDAC1 is 0.9 μM .

Biochemical Pathways

The inhibition of HDAC1 by Tacedinaline affects various biochemical pathways. It leads to the upregulation of genes involved in cell cycle arrest, apoptosis, and differentiation . This results in the inhibition of cell growth and induction of apoptosis in various tumor cell lines .

Pharmacokinetics

It is soluble in dmso , which suggests it may have good bioavailability

Result of Action

The result of Tacedinaline’s action is the inhibition of cell growth and induction of apoptosis in various tumor cell lines . It has demonstrated antitumor activity against several tumor models, including chemo-resistant mouse pancreatic ductal carcinoma and the human prostate tumor model LNCaP .

Analyse Biochimique

Biochemical Properties

4-acetamido-N-(2-(2,4,6-trimethylphenylsulfonamido)ethyl)benzamide is known to inhibit HDAC1, with an IC50 of 0.57 μM, causing cell cycle arrest at the G1 phase . This compound interacts with several enzymes, proteins, and other biomolecules, particularly those involved in cell cycle regulation .

Cellular Effects

In cellular processes, this compound shows a cytostatic effect with a concomitant increase at the G0/G1 phase, a reduction at the S phase level, and increased apoptosis in A-549 and LX-1 cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It specifically inhibits the activity of HDAC1, leading to changes in gene expression and cell cycle arrest .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound demonstrates stable effects on cellular function

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Propriétés

IUPAC Name |

4-acetamido-N-[2-[(2,4,6-trimethylphenyl)sulfonylamino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4S/c1-13-11-14(2)19(15(3)12-13)28(26,27)22-10-9-21-20(25)17-5-7-18(8-6-17)23-16(4)24/h5-8,11-12,22H,9-10H2,1-4H3,(H,21,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAMKMKGBPPDORQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(methylsulfanyl)-N-{3-[2-(methylsulfanyl)pyridine-3-amido]phenyl}-N-propylpyridine-3-carboxamide](/img/structure/B2837022.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2837026.png)

![3-Benzyl-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2837033.png)

![4-Amino-5-[(4-bromophenyl)carbonyl]isoxazole-3-carboxamide](/img/structure/B2837035.png)

![4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine;hydrochloride](/img/structure/B2837037.png)

![Ethyl 2-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2837040.png)